tert-butyl(dimethyl)silyl (3Z)-4-iodo-3-butenyl ether
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Overview
Description
tert-Butyl(dimethyl)silyl (3Z)-4-iodo-3-butenyl ether is a compound that belongs to the class of silyl ethers. Silyl ethers are widely used in organic synthesis as protecting groups for alcohols due to their stability under various reaction conditions. The tert-butyl(dimethyl)silyl group is particularly valued for its resistance to hydrolysis and its ability to be selectively removed under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(dimethyl)silyl (3Z)-4-iodo-3-butenyl ether typically involves the reaction of an alcohol with tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or N-methylimidazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 24°C to 80°C .
Industrial Production Methods
Industrial production of silyl ethers, including this compound, often employs similar methods but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl)silyl (3Z)-4-iodo-3-butenyl ether can undergo various chemical reactions, including:
Oxidation: Using reagents like KMnO₄ or OsO₄.
Reduction: Using reagents like LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl(dimethyl)silyl (3Z)-4-iodo-3-butenyl ether is used as a protecting group for alcohols during multi-step synthesis. Its stability under various conditions makes it an ideal choice for protecting sensitive hydroxyl groups .
Biology and Medicine
In biological and medicinal research, silyl ethers are used to protect hydroxyl groups in complex molecules, facilitating the synthesis of pharmaceuticals and biologically active compounds .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its ability to be selectively removed under mild conditions makes it valuable in the synthesis of high-purity products .
Mechanism of Action
The mechanism by which tert-butyl(dimethyl)silyl (3Z)-4-iodo-3-butenyl ether exerts its effects involves the formation of a stable silyl ether linkage. This linkage protects the hydroxyl group from unwanted reactions, allowing for selective deprotection under mild conditions. The molecular targets and pathways involved include the nucleophilic attack on the silicon atom, leading to the formation of a pentavalent silicon intermediate .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Less stable compared to tert-butyl(dimethyl)silyl ethers.
Triisopropylsilyl ethers: More sterically hindered, offering greater protection but requiring harsher conditions for removal.
tert-Butyl(diphenyl)silyl ethers: Similar stability but with different steric and electronic properties.
Uniqueness
tert-Butyl(dimethyl)silyl (3Z)-4-iodo-3-butenyl ether is unique due to its balance of stability and ease of removal. It provides robust protection for hydroxyl groups while allowing for selective deprotection under mild conditions, making it highly versatile in synthetic applications .
Properties
Molecular Formula |
C10H21IOSi |
---|---|
Molecular Weight |
312.26 g/mol |
IUPAC Name |
tert-butyl-[(Z)-4-iodobut-3-enoxy]-dimethylsilane |
InChI |
InChI=1S/C10H21IOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6,8H,7,9H2,1-5H3/b8-6- |
InChI Key |
KMGHBJQKUTZGJI-VURMDHGXSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC/C=C\I |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC=CI |
Origin of Product |
United States |
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